molecular formula C12H12BrNO B3835593 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-ol

2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-ol

Cat. No. B3835593
M. Wt: 266.13 g/mol
InChI Key: RZTYTEOFBGNXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-ol, also known as Br-PET-cyclic alcohol, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has a unique structure that makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In Alzheimer's disease, 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol has been found to inhibit the activity of the enzyme beta-secretase, which is responsible for the production of amyloid beta peptides.
Biochemical and Physiological Effects:
2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-amyloidogenic effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the aggregation of amyloid beta peptides. Additionally, 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol in lab experiments include its unique structure, low toxicity, and potential therapeutic applications. However, the limitations include the complex synthesis method, the need for expertise in organic chemistry, and the lack of a complete understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol, including the development of new synthesis methods, the identification of new therapeutic applications, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol in various diseases. Furthermore, the potential use of 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol as a diagnostic tool for cancer and Alzheimer's disease should be explored.

Scientific Research Applications

2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol has been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain. Additionally, 2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-olc alcohol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-4-2-1-3-10(12(11)15)9-5-7-14-8-6-9/h3,5-8,15H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTYTEOFBGNXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=C(C1)Br)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-ol
Reactant of Route 2
Reactant of Route 2
2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-ol
Reactant of Route 3
Reactant of Route 3
2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-ol
Reactant of Route 4
Reactant of Route 4
2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-ol
Reactant of Route 5
Reactant of Route 5
2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-ol
Reactant of Route 6
2-bromo-7-(4-pyridinyl)-1,6-cycloheptadien-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.